2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide 2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide
Brand Name: Vulcanchem
CAS No.: 1353974-42-1
VCID: VC8233520
InChI: InChI=1S/C15H23N3O/c1-17(15(19)10-16)12-14-8-5-9-18(14)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,16H2,1H3
SMILES: CN(CC1CCCN1CC2=CC=CC=C2)C(=O)CN
Molecular Formula: C15H23N3O
Molecular Weight: 261.36 g/mol

2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide

CAS No.: 1353974-42-1

Cat. No.: VC8233520

Molecular Formula: C15H23N3O

Molecular Weight: 261.36 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide - 1353974-42-1

Specification

CAS No. 1353974-42-1
Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
IUPAC Name 2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-N-methylacetamide
Standard InChI InChI=1S/C15H23N3O/c1-17(15(19)10-16)12-14-8-5-9-18(14)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,16H2,1H3
Standard InChI Key QHFGUARBQAPOPI-UHFFFAOYSA-N
SMILES CN(CC1CCCN1CC2=CC=CC=C2)C(=O)CN
Canonical SMILES CN(CC1CCCN1CC2=CC=CC=C2)C(=O)CN

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide is systematically named according to IUPAC guidelines as 2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-N-methylacetamide . Key identifiers include:

PropertyValueSource
CAS Registry Number1353974-42-1
Molecular FormulaC15H23N3O\text{C}_{15}\text{H}_{23}\text{N}_{3}\text{O}
Molecular Weight261.36 g/mol
SMILESCN(CC1CCCN1CC2=CC=CC=C2)C(=O)CN
InChIKeyQHFGUARBQAPOPI-UHFFFAOYSA-N

The compound’s structure integrates a pyrrolidine ring substituted with a benzyl group at the 1-position, an acetamide group at the 2-methyl position, and a secondary methylamine moiety .

Stereochemical Features

The pyrrolidine ring introduces a chiral center at the 2-position, conferring stereoisomerism critical for biological activity. Computational models predict enantiomers with distinct binding affinities to biological targets, though experimental data on optical activity remain limited.

Synthesis and Production

Synthetic Pathways

The synthesis of 2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide typically follows a multi-step sequence:

  • Pyrrolidine Benzylation:
    Reacting pyrrolidine with benzyl chloride under basic conditions yields 1-benzylpyrrolidine .

  • Nitromethylene Intermediate Formation:
    Treatment with nitromethane and alkyl sulfates generates N-benzyl-2-nitromethylene-pyrrolidine, a key intermediate .

  • Reductive Amination:
    Catalytic hydrogenation reduces the nitromethylene group to an aminomethyl moiety, producing N-benzyl-2-aminomethyl-pyrrolidine .

  • Acetamide Functionalization:
    Reaction with methyl acetylimidazole introduces the N-methyl-acetamide group, finalizing the structure.

Optimization Challenges

Yield optimization is hindered by steric effects during benzylation and competing side reactions during reductive amination . Purification via column chromatography or crystallization is essential to isolate the target compound.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C under inert atmospheres.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1650 cm1^{-1} (amide C=O stretch) and 3300 cm1^{-1} (N-H stretch).

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 1.45–1.70 (m, pyrrolidine CH2_2), δ 2.95 (s, N-CH3_3), δ 7.25–7.35 (m, benzyl aromatic protons).

    • 13C^{13}\text{C}: δ 170.5 (C=O), δ 55.2 (pyrrolidine C-2), δ 138.1 (benzyl quaternary carbon).

Comparison with Structural Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamideC15H23N3O\text{C}_{15}\text{H}_{23}\text{N}_{3}\text{O}261.36Reference compound
2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-acetamideC16H25N3O\text{C}_{16}\text{H}_{25}\text{N}_{3}\text{O}275.39Ethyl substituent instead of methyl

The ethyl analogue exhibits increased lipophilicity (clogP = 2.1 vs. 1.8) and altered receptor binding profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator